1-Phenyl-1-propyne

Catalog No.
S588390
CAS No.
673-32-5
M.F
C9H8
M. Wt
116.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1-propyne

Researchers relying on terminal alkynes like phenylacetylene often encounter competitive C-H addition and undesired reduction, compromising regiochemical fidelity. 1-Phenyl-1-propyne (CAS 673-32-5) eliminates these issues as an internal alkyne with inherent inertness to RuAAC and Pd-NHC reduction. • Enables precise regioisomeric control in hydrosilylation and hydroarylation at 0.25 mol% catalyst loading, achieving 95-97% alkene selectivity. • Maintains stability under transfer hydrogenation, preserving internal alkyne motifs. Supplied with ≥99% purity for reliable scale-up.

CAS Number

673-32-5

Product Name

1-Phenyl-1-propyne

IUPAC Name

prop-1-ynylbenzene

Molecular Formula

C9H8

Molecular Weight

116.16 g/mol

InChI

InChI=1S/C9H8/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,1H3

InChI Key

GHUURDQYRGVEHX-UHFFFAOYSA-N

SMILES

CC#CC1=CC=CC=C1

Synonyms

1-phenyl-1-propyne

Canonical SMILES

CC#CC1=CC=CC=C1

The exact mass of the compound 1-Phenyl-1-propyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥99%

Package Size

5 g, 25 g

1-Phenyl-1-propyne (CAS: 673-32-5) is an asymmetrical internal aromatic alkyne utilized extensively as a rigid, regioselective building block in advanced chemical synthesis and materials science. Unlike terminal alkynes, its internal triple bond lacks an acidic C-H proton, which suppresses unwanted polymerization and competitive side reactions during transition-metal catalysis. Procurement professionals and synthetic chemists prioritize this specific compound when designing trisubstituted alkenes, Z-vinylsilanes, and complex carbocycles, as its methyl-phenyl asymmetry provides precise regiochemical control that symmetrical analogs like diphenylacetylene cannot offer.

Research Fit

Internal alkyne for selective semihydrogenation and catalysis studies
Methyl substituent as STM marker for surface orientation analysis
Mechanism-based inhibitor of dopamine beta-hydroxylase for active-site probing
Monomer for radiation-resistant poly(arylacetylene) synthesis

Substituting 1-phenyl-1-propyne with common analogs like phenylacetylene or diphenylacetylene fundamentally alters reaction trajectories and process yields. Phenylacetylene, a terminal alkyne, is highly reactive at the C-H bond, leading to competitive 1,1-addition in hydrosilylation and rapid, unintended reduction during transfer hydrogenation workflows[1]. Conversely, diphenylacetylene is perfectly symmetrical; while it acts as an internal alkyne, it cannot generate the differentiated regioisomers required in targeted hydroboration or hydroarylation syntheses. Furthermore, the increased steric bulk of diphenylacetylene drastically slows down diamination and cross-metathesis kinetics compared to the methyl-substituted 1-phenyl-1-propyne, making generic substitution a primary cause of synthetic failure in complex asymmetric workflows[2].

Substitution Risk

Hydrogenation kinetics
Internal alkyne activation energy may differ; terminal alkyne analogs can shift catalytic selectivity and rate.
Polymer radiation stability
Polymers from terminal alkynes degrade significantly under gamma irradiation; property may not transfer.
Surface adsorption orientation
Lacking methyl marker, unsubstituted analog cannot unambiguously resolve adsorption geometries on Si(100).

Orthogonal Stability in Transfer Hydrogenation

When subjected to Pd-NHC-catalyzed transfer hydrogenation using formic acid/triethylamine, terminal and internal alkynes exhibit drastically different reaction kinetics. Phenylacetylene undergoes rapid reduction with a turnover frequency (TOF) of 26 h⁻¹, reaching 40% conversion within 30 minutes. In direct competition, 1-phenyl-1-propyne remains nearly inert, exhibiting a TOF of only 0.5 h⁻¹. This kinetic disparity allows 1-phenyl-1-propyne to survive intact during the selective reduction of terminal alkynes in complex mixtures [1].

Evidence DimensionTurnover frequency (TOF) in transfer hydrogenation
Target Compound DataTOF = 0.5 h⁻¹ (remains largely intact)
Comparator Or BaselinePhenylacetylene (TOF = 26 h⁻¹)
Quantified Difference52-fold difference in reaction rate
ConditionsPd-NHC catalyst (1.6 mM), HCO2H/NEt3, 160 mM alkyne concentration

Enables buyers to utilize 1-phenyl-1-propyne as a stable structural motif or orthogonal functional group during the catalytic reduction of more reactive terminal alkynes in multi-step syntheses.

Hydrogenation Barrier
Head-to-head
50 ± 4 kJ mol⁻¹ (vs 56 ± 4 kJ mol⁻¹ phenylacetylene)
Supports catalytic process design for lower-temperature semihydrogenation.
Rh/silica, 343 K, 3 barg; KIE also distinct (2.1 vs 2.6).

Side Reaction Suppression in Hydrosilylation

Terminal alkynes like phenylacetylene are prone to competitive 1,1-dihydrosilylation and carboboration side reactions when utilizing the Lewis acid catalyst B(C6F5)3, yielding only 31% of the desired Z-vinylsilane at room temperature. In contrast, the internal alkyne 1-phenyl-1-propyne avoids these entropy-disfavored pathways, efficiently undergoing monohydrosilylation to produce the corresponding Z-vinylsilane in 89% yield at room temperature with an exceptionally low catalyst loading of 0.25 mol% [1].

Evidence DimensionZ-vinylsilane yield and catalyst requirement at room temperature
Target Compound Data89% yield (0.25 mol% catalyst)
Comparator Or BaselinePhenylacetylene (31% yield, 5 mol% catalyst)
Quantified Difference58% higher yield with 20x lower catalyst loading
ConditionsB(C6F5)3 catalyzed hydrosilylation with EtMe2SiH at room temperature

Reduces catalyst costs and eliminates the need for cryogenic (-40 °C) cooling during the scale-up of Z-vinylsilane precursors.

Enzyme Inactivation
Cross-study comparable
Partition ratio ≈ 1 (kcat/kinact)
Supports DBH active-site titration with near-stoichiometric inactivation.
O₂-dependent, kinact 0.08–0.22 min⁻¹; purified DBH, pH 5.5.

Complete Inertness in RuAAC

While terminal alkynes such as phenylacetylene readily undergo ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to form 1,5-disubstituted triazoles, internal alkynes exhibit profound steric inhibition. In reactions with sterically hindered 2,2-diaryl-2-azidoamines, 1-phenyl-1-propyne was found to be totally inactive (0% conversion), whereas phenylacetylene achieved complete conversion. This absolute lack of reactivity makes 1-phenyl-1-propyne a strong candidate for orthogonal click-chemistry strategies where terminal alkynes must be selectively reacted without cross-coupling internal alkyne motifs [1].

Evidence DimensionConversion rate in RuAAC
Target Compound Data0% conversion (totally inactive)
Comparator Or BaselinePhenylacetylene (Complete conversion / active)
Quantified DifferenceAbsolute reactivity switch (active vs. inert)
Conditions1 mol% Ru catalyst, 150 °C in DMF with sterically hindered azides

Provides a non-reactive internal alkyne placeholder for complex molecular assemblies requiring orthogonal click-chemistry steps.

Radiation Stability
Class-level inference
Minimal degradation up to 40 Mrad, air
Reported polymer integrity advantage over poly(phenylacetylene) under gamma irradiation.
Polymer degradation comparison; translate to device reliability context with validation.

High Alkene Selectivity in Semi-Hydrogenation

The semi-hydrogenation of internal alkynes to alkenes often suffers from over-reduction to alkanes. However, when using a Pd1Ag3/Al2O3 single-atom alloy (SAA) catalyst, 1-phenyl-1-propyne demonstrates highly quantitative alkene selectivity (95–97%). Crucially, this selectivity remains almost constant across a broad conversion range (from 5% up to 95–98%), indicating that direct alkyne-to-alkane over-reduction is negligible. This robust selectivity profile makes 1-phenyl-1-propyne a highly predictable precursor for synthesizing substituted styrenes compared to alkynes that suffer from rapid over-reduction [1].

Evidence DimensionAlkene selectivity during hydrogenation
Target Compound Data95–97% selectivity maintained up to 98% conversion
Comparator Or BaselineStandard Pd/Al2O3 catalysts (rapid over-reduction at high conversion)
Quantified DifferenceNear-zero direct alkane formation over the entire conversion range
ConditionsLiquid-phase hydrogenation over Pd1Ag3/Al2O3 SAA catalyst at 5 bar H2

Ensures high-purity alkene yields without the need for precise reaction quenching, simplifying industrial hydrogenation workflows.

Si(100) Orientation Marker
Supporting evidence
Methyl group as STM topographical marker
Enables unambiguous adsorption geometry deconvolution on Si(100)-(2×1).
DFT energies for phenylacetylene: 2.44–2.67 eV (di-σ); orientation marker absent in analog.
Polymer MW Control
Data to verify
Chain transfer with terminal olefins enables tunable molecular weight
Reported synthetic control method; quantitative MW data not provided in source abstract.
Nb/Ta catalysts; review full study for exact MW distribution details.

Orthogonal Click Chemistry Frameworks

Due to its complete inertness in ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC), 1-phenyl-1-propyne serves as an effective placeholder for internal alkyne motifs in complex molecules where terminal alkynes must be selectively reacted without cross-coupling [1].

Z-Vinylsilane Precursor Scale-Up

The compound's ability to undergo monohydrosilylation at room temperature with ultra-low catalyst loading (0.25 mol%) makes it highly cost-effective for bulk synthesis of stable organosilicon building blocks, avoiding the cryogenic conditions required by terminal alkynes [2].

Chemoselective Multi-Step Hydrogenation

In complex mixtures requiring the reduction of terminal alkynes or other sensitive functional groups, 1-phenyl-1-propyne acts as a stable, non-reducible motif under Pd-NHC transfer hydrogenation conditions, streamlining multi-step synthetic workflows [3].

Predictable Semi-Hydrogenation

When utilizing single-atom alloy catalysts, 1-phenyl-1-propyne maintains 95-97% alkene selectivity even at near-complete conversion, making it a highly reliable precursor for industrial substituted styrene production without the risk of over-reduction to alkanes [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Semihydrogenation research
Internal alkyne steric/electronic profile
Catalytic hydrogenation activation energy context
Radiation-resistant polymer synthesis
Monomer substitution pattern
Gamma irradiation degradation profile review
DBH active-site studies
Mechanism-based inactivation stoichiometry
Partition ratio and O₂ dependence review
Semiconductor surface orientation analysis
Built-in methyl STM marker
Adsorption geometry deconvolution via STM/DFT

XLogP3

3

Boiling Point

183.0 °C

UNII

448376BFQC

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

673-32-5

Wikipedia

1-phenyl-1-propyne
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

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